
2-(1,3-benzothiazol-2-yl)-N-phenylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-yl)-N-phenylpyridine-3-carboxamide is a heterocyclic compound that features a benzothiazole moiety fused with a pyridine ring and an amide linkage to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-N-phenylpyridine-3-carboxamide typically involves the condensation of 2-aminobenzothiazole with an appropriate pyridine carboxylic acid derivative. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethylformamide (DMF) solvent . The reaction is carried out under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance the yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-yl)-N-phenylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(1,3-benzothiazol-2-yl)-N-phenylpyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and epilepsy
Industry: Utilized in the development of fluorescent probes and imaging agents.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. Molecular docking studies have shown that this compound can bind to targets such as GABA receptors and sodium channels, which are crucial in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: These compounds share the benzothiazole moiety and exhibit similar biological activities.
N’- (1,3-benzothiazol-2-yl)-arylamides: These derivatives have comparable structures and are studied for their antibacterial properties.
Uniqueness
2-(1,3-benzothiazol-2-yl)-N-phenylpyridine-3-carboxamide stands out due to its unique combination of the benzothiazole and pyridine rings, which confer distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and research tools.
Biological Activity
2-(1,3-benzothiazol-2-yl)-N-phenylpyridine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a benzothiazole moiety fused with a pyridine ring and an amide functional group, contributing to its pharmacological potential. The molecular formula is C13H10N2OS with a molecular weight of approximately 246.29 g/mol.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antibacterial and antifungal properties. It has been shown to be effective against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism of action is believed to involve interference with bacterial cell wall synthesis or inhibition of critical enzymes necessary for bacterial survival.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Organisms | Activity |
---|---|---|
2-(1,3-Benzothiazol-2-yl)-N-(2-methoxyphenyl)pyridine-3-carboxamide | E. coli, S. aureus | High |
N-(2-Methoxyphenyl)pyridine-3-carboxamide | E. coli | Moderate |
This compound | S. aureus, E. coli | Significant |
Antitumor Activity
In addition to antimicrobial properties, this compound has also been investigated for its antitumor activity. Studies involving various cancer cell lines have indicated that derivatives of benzothiazole, including this compound, can inhibit cell proliferation effectively. For instance, in vitro assays using human lung cancer cell lines (A549, HCC827, NCI-H358) showed promising results with significant cytotoxic effects .
Table 2: Antitumor Activity in Cell Lines
Cell Line | IC50 (µM) | Remarks |
---|---|---|
A549 | 6.26 ± 0.33 | High activity in 2D assays |
HCC827 | 20.46 ± 8.63 | Moderate activity in 3D assays |
NCI-H358 | 16.00 ± 9.38 | Moderate activity in both assays |
Mechanistic Insights
The binding interactions of this compound with biological macromolecules have been explored through molecular docking studies. These studies suggest that the compound can effectively bind to proteins and nucleic acids, potentially modulating enzyme activities or disrupting cellular functions in pathogenic organisms .
DNA Binding Studies
Research indicates that certain derivatives of benzothiazole compounds exhibit DNA-binding capabilities, particularly within the minor groove of AT-DNA, which may contribute to their antitumor efficacy .
Case Studies
Several studies have highlighted the biological potential of benzothiazole derivatives:
- Antitumor Efficacy : A study evaluated a series of newly synthesized benzothiazole derivatives against lung cancer cell lines and found significant cytotoxicity with potential for further development as anticancer agents .
- Antimicrobial Testing : In vitro testing against Gram-negative and Gram-positive bacteria revealed that specific derivatives showed high antibacterial activity compared to standard antibiotics .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c23-18(21-13-7-2-1-3-8-13)14-9-6-12-20-17(14)19-22-15-10-4-5-11-16(15)24-19/h1-12H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOSYEZPNOQYRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.